5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Description
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile (CAS 1188911-73-0) is a fluorinated β-oxonitrile compound characterized by a trifluoromethyl group at the 5-position, two methyl groups at the 4-position, and a ketone at the 3-position of the pentanenitrile backbone. Its molecular formula is C₈H₉F₃NO, with a molecular weight of 192.16 g/mol (inferred from structural analogs and stoichiometry). The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions and condensations. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing fluorinated heterocycles and bioactive molecules .
Properties
IUPAC Name |
5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c1-6(2,7(8,9)10)5(12)3-4-11/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQHOCSKGCLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236282 | |
| Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188911-73-0 | |
| Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188911-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a fluorinating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can react under mild conditions.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoromethyl-substituted amines.
Substitution: Various trifluoromethyl-substituted compounds depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. It can modulate enzyme activity and receptor binding through its electronic and steric effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile (CAS 59997-51-2)
- Structure : Lacks the 5,5,5-trifluoro substitution, featuring a simpler β-oxonitrile scaffold.
- Molecular Formula: C₇H₁₁NO (MW: 125.17 g/mol) .
- Synthesis : Prepared via condensation of N-methoxy-N,2,2-trimethylpropanamide with CH₃CN and MeLi-LiBr in THF (74% yield) .
- Reactivity : The ketone and nitrile groups enable condensation reactions (e.g., with amines or alcohols) to form heterocycles or substituted nitriles. Used in alkylation studies under ruthenium catalysis .
- Applications: Intermediate in amino acid and ester synthesis; catalytic studies .
| Property | 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile | 4,4-Dimethyl-3-oxopentanenitrile |
|---|---|---|
| Molecular Weight | 192.16 g/mol | 125.17 g/mol |
| CAS Number | 1188911-73-0 | 59997-51-2 |
| Key Functional Groups | Trifluoromethyl, nitrile, ketone | Nitrile, ketone, methyl |
| Electron Effects | Strong electron-withdrawing (CF₃) | Moderate electron-withdrawing (CO) |
| Synthetic Utility | Fluorinated drug intermediates | General organic synthesis |
5,5,5-Trifluoro-4-oxopentanoic Acid (CAS 180287-02-9)
- Structure : Carboxylic acid analog with a ketone at the 4-position and trifluoromethyl at the 5-position.
- Molecular Formula : C₅H₅F₃O₃ (MW: 170.09 g/mol) .
- Reactivity : Participates in decarboxylation and esterification. Used in fluorinated polymer and ligand synthesis.
- Key Difference : Replacement of nitrile (-CN) with carboxylic acid (-COOH) alters solubility and reactivity.
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CAS 893643-18-0)
- Structure : Ester derivative with two ketone groups and a trifluoromethyl substituent.
- Molecular Formula : C₇H₇F₃O₄ (MW: 224.12 g/mol) .
- Applications : Intermediate in fluorinated diketone synthesis; higher polarity due to ester groups.
3-Oxo-4-phenylbutanenitrile (CAS N/A)
Biological Activity
5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile (CAS No. 1188911-73-0) is an organic compound characterized by its trifluoromethyl and nitrile functional groups. Its unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C7H8F3NO
- Molecular Weight : 179.14 g/mol
- CAS Number : 1188911-73-0
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design and development.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and receptor binding through electronic and steric effects stemming from its unique substitution pattern. This interaction profile suggests potential applications in pharmaceuticals, particularly in the development of fluorinated drugs.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. One notable study indicated that the compound exhibits significant inhibitory effects on Trypanosoma brucei, a protozoan parasite responsible for African sleeping sickness. The structure–activity relationship (SAR) analysis revealed that modifications to the compound's substituents can enhance its potency against this pathogen.
| Compound | pEC50 (µM) | Activity |
|---|---|---|
| This compound | 6.0 ± 0.02 | Moderate |
| Pentamidine (reference) | 8.5 ± 0.14 | High |
This table illustrates the comparative potency of the compound against T. brucei relative to a standard reference drug.
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested against human cell lines (MRC5) to determine its therapeutic window.
| Compound | pTC50 (µM) | Toxicity Level |
|---|---|---|
| This compound | <4.3 | High |
| Reference Compound | >10 | Low |
The results indicate that while the compound shows promising antimicrobial activity, it may exhibit high toxicity at effective doses against human cells.
Case Studies
- Fluorinated Pharmaceuticals : Research has demonstrated that incorporating trifluoromethyl groups into pharmaceutical compounds can enhance their pharmacokinetic profiles. A case study highlighted the use of this compound as an intermediate in synthesizing novel antiviral agents.
- Agrochemical Applications : The compound has been investigated for its potential use in developing agrochemicals with improved efficacy against pests while minimizing environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
